Regioisomeric Furan Attachment: Furan-3-yl vs. Furan-2-yl Differentiation in Thiophene-2-sulfonamide Series
The furan-3-yl regioisomer (target compound) is expected to exhibit altered hydrogen-bonding geometry and electronic distribution compared to the furan-2-yl analog (CAS 1448130-92-4). In structurally related nucleobase series, furan-3-yl substitution consistently alters cytostatic potency and enzyme inhibition profiles relative to furan-2-yl isomers [1]. In the thiophene-2-sulfonamide carbonic anhydrase inhibitor class, regioisomeric modification of the heterocyclic attachment point produces up to a 10-fold change in CA II IC50 values [2]. The target compound provides the furan-3-yl attachment architecture essential for SAR exploration, whereas the 2-yl regioisomer explores a different chemical space.
| Evidence Dimension | Carbonic anhydrase II inhibition (IC50) sensitivity to regioisomeric heterocycle attachment |
|---|---|
| Target Compound Data | Furan-3-yl attachment geometry (specific CA II IC50 data not yet reported for this exact compound) |
| Comparator Or Baseline | Furan-2-yl analog (CAS 1448130-92-4): No published IC50; class-level data shows regioisomeric shifts up to 10-fold in thiophene/furan sulfonamide series [2] |
| Quantified Difference | Up to 10-fold IC50 variation observed between regioisomers in related thiophene/furan-2-sulfonamide series |
| Conditions | Human carbonic anhydrase II in vitro enzymatic assay (published series data) |
Why This Matters
Procurement of the correct regioisomer (furan-3-yl) is mandatory for SAR continuity; the furan-2-yl isomer cannot serve as a proxy without introducing uncontrolled biological variability.
- [1] Kowalska, A.; et al. Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues. Med. Res. Rev. 2020, 40, 1465–1510. DOI: 10.1002/med.21665. View Source
- [2] Hartman, G.D.; Halczenko, W.; Smith, R.L.; Sugrue, M.F.; Mallorga, P. 4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. J. Med. Chem. 1992, 35, 3822–3831. View Source
